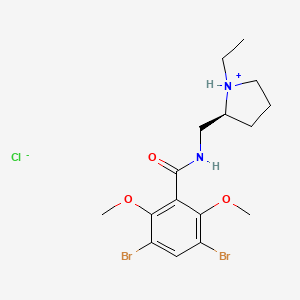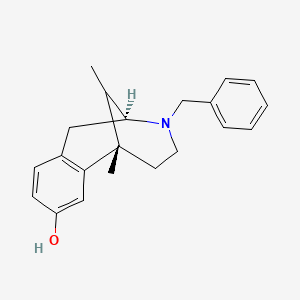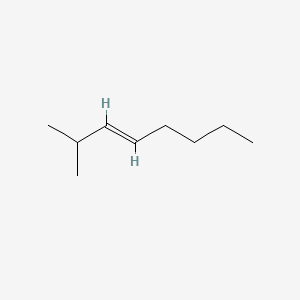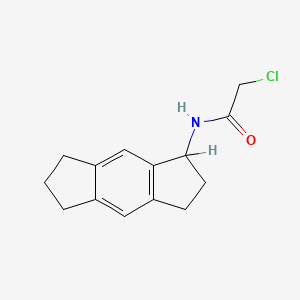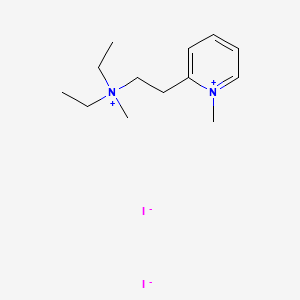
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide is a quaternary ammonium compound with a pyridinium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide typically involves the quaternization of 1-methylpyridine with 2-(diethylmethylamino)ethyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Quaternary ammonium salts with different anions.
科学研究应用
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions and ion transport mechanisms.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the formulation of surfactants and as an additive in electroplating processes.
作用机制
The mechanism of action of 2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide involves its interaction with cell membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It can also interact with proteins, altering their structure and function. These interactions are mediated by the positively charged quaternary ammonium group, which can form electrostatic interactions with negatively charged cellular components.
相似化合物的比较
Similar Compounds
- 2-(2-(Dimethylamino)ethoxy)ethanol
- 2,2′-(Ethylenedioxy)diethylammonium diiodide
Uniqueness
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide is unique due to its specific structure, which combines a pyridinium core with a diethylmethylammonioethyl side chain. This structure imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
7279-54-1 |
|---|---|
分子式 |
C13H24I2N2 |
分子量 |
462.15 g/mol |
IUPAC 名称 |
diethyl-methyl-[2-(1-methylpyridin-1-ium-2-yl)ethyl]azanium;diiodide |
InChI |
InChI=1S/C13H24N2.2HI/c1-5-15(4,6-2)12-10-13-9-7-8-11-14(13)3;;/h7-9,11H,5-6,10,12H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
IFCRETNDHOOQEK-UHFFFAOYSA-L |
规范 SMILES |
CC[N+](C)(CC)CCC1=CC=CC=[N+]1C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


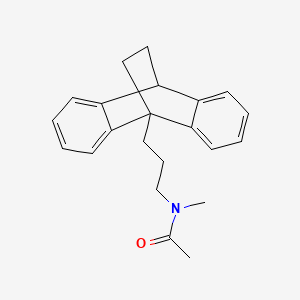
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
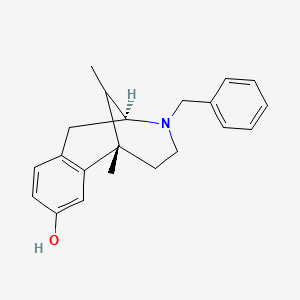
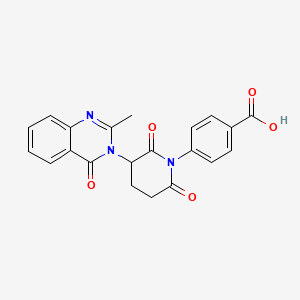
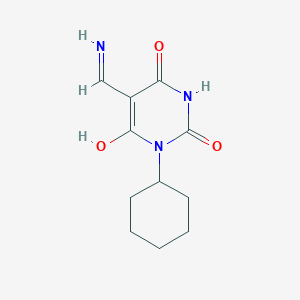
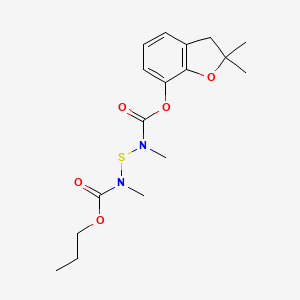
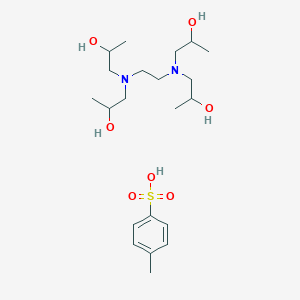


![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)
